
Tasisulam
Vue d'ensemble
Description
Le tasisulam est un agent antitumoral de petite molécule doté d’un mécanisme d’action novateur. Il est actuellement étudié pour son potentiel dans le traitement de divers cancers humains, notamment le mélanome, le cancer bronchique non à petites cellules et le cancer de l’ovaire . Le this compound induit l’apoptose via la voie intrinsèque, entraînant la libération du cytochrome c et la mort cellulaire dépendante des caspases .
Applications De Recherche Scientifique
Tasisulam has a wide range of scientific research applications. In chemistry, it is used as a model compound to study various chemical reactions and mechanisms . In biology, it is used to investigate the molecular pathways involved in apoptosis and cell cycle regulation . In medicine, this compound is being studied for its potential as an anticancer agent, with promising results in preclinical and clinical trials . In industry, this compound is used in the development of new therapeutic agents and as a tool for drug discovery .
Mécanisme D'action
Le tasisulam exerce ses effets en induisant l’apoptose via la voie intrinsèque . Il conduit à la libération du cytochrome c des mitochondries, ce qui active à son tour les caspases et entraîne la mort cellulaire . Le this compound inhibe également la progression mitotique et induit la normalisation vasculaire, ce qui en fait un agent antitumoral unique . Les cibles moléculaires et les voies impliquées comprennent la voie mitochondriale et divers régulateurs du cycle cellulaire .
Analyse Biochimique
Biochemical Properties
Tasisulam interacts with various biomolecules, leading to biochemical reactions that result in apoptosis via the intrinsic pathway . This results in cytochrome c release and caspase-dependent cell death .
Cellular Effects
This compound influences cell function by increasing the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . It also blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting mitotic progression and inducing vascular normalization . It does not block acute growth factor receptor signaling or induce apoptosis in primary endothelial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects change over time. It has been observed to cause reversible, non G2-M-dependent growth arrest in primary endothelial cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses, it has been observed to cause dose-limiting toxicity .
Metabolic Pathways
It is known that this compound has a long terminal half-life, likely because of its high-affinity albumin binding .
Transport and Distribution
Its high-affinity albumin binding suggests that it may be transported and distributed via albumin .
Subcellular Localization
Given its role in inducing apoptosis and blocking growth factor-induced endothelial cell cord formation, it is likely that this compound localizes to areas of the cell involved in these processes .
Méthodes De Préparation
Le tasisulam est synthétisé par une série de réactions chimiques impliquant le benzamide, le N-[(5-bromo-2-thiényl)sulfonyl]-2,4-dichloro-, sel de sodium . La voie de synthèse implique l’utilisation de divers réactifs et conditions pour obtenir le produit souhaité. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Le tasisulam subit plusieurs types de réactions chimiques, notamment l’oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Le this compound présente un large éventail d’applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier diverses réactions chimiques et mécanismes . En biologie, il est utilisé pour étudier les voies moléculaires impliquées dans l’apoptose et la régulation du cycle cellulaire . En médecine, le this compound est étudié pour son potentiel en tant qu’agent anticancéreux, avec des résultats prometteurs dans les essais précliniques et cliniques . Dans l’industrie, le this compound est utilisé dans le développement de nouveaux agents thérapeutiques et comme outil pour la découverte de médicaments .
Comparaison Avec Des Composés Similaires
Le tasisulam est unique par rapport aux autres composés similaires en raison de son mécanisme d’action à double facette impliquant une catastrophe mitotique et une antiangiogenèse . Les composés similaires comprennent le sunitinib, qui bloque l’angiogenèse induite par le VEGF au niveau de la kinase réceptrice, et d’autres agents antinéoplasiques qui ciblent différentes voies moléculaires . La capacité du this compound à induire la normalisation vasculaire et son mécanisme d’action distinct le distinguent des chimiothérapies classiques .
Activité Biologique
Tasisulam sodium (LY573636) is a novel anticancer agent with a complex mechanism of action, primarily known for its activity against various tumor types, including melanoma, soft tissue sarcoma, and ovarian cancer. This article explores the biological activity of this compound, including its mechanisms of action, clinical trial results, and pharmacokinetics.
This compound exhibits a dual mechanism of action that encompasses both cytotoxic and antiangiogenic effects:
- Induction of Apoptosis : this compound triggers apoptosis through the intrinsic pathway. It leads to the release of cytochrome c from mitochondria, activating caspase-dependent cell death. This process is associated with cell cycle arrest at the G2/M phase, leading to increased caspase-3 activity and subsequent cell death .
- Antiangiogenic Activity : The compound inhibits endothelial cell cord formation induced by growth factors such as VEGF, EGF, and FGF. Unlike traditional angiogenesis inhibitors, this compound does not block acute growth factor receptor signaling but instead promotes vascular normalization by stabilizing existing blood vessels and reducing hypoxia in tumor environments .
Preclinical Studies
Preclinical investigations have shown that this compound is highly effective in various cancer models:
- In Vitro Studies : this compound has demonstrated significant cytotoxicity across multiple cancer cell lines, inducing apoptosis without primarily increasing reactive oxygen species (ROS) levels. Its antiangiogenic properties were confirmed through assays measuring endothelial cell behavior in vitro .
- In Vivo Studies : Animal models revealed that this compound effectively inhibits tumor growth and neovascularization. In xenograft models, it was found to be as effective as sunitinib in reducing neovascularization in a Matrigel plug assay .
Clinical Trials
This compound has undergone several clinical trials to evaluate its efficacy and safety:
Phase I Trial
A Phase I study assessed the safety profile of this compound in patients with advanced solid tumors. It established a recommended dose based on pharmacokinetic parameters and identified thrombocytopenia as a significant adverse effect .
Phase II Study
In a Phase II trial focusing on metastatic melanoma, this compound showed an objective response rate (ORR) of 11.8%, with a median progression-free survival (PFS) of 2.6 months and overall survival (OS) of 9.6 months . The predominant grade 3/4 toxicity was thrombocytopenia (20.6% of patients), highlighting the need for careful monitoring during treatment.
Phase III Trial
A randomized Phase III trial compared this compound to paclitaxel as a second-line treatment for metastatic melanoma. Although initially promising, the trial was halted due to safety concerns related to hematologic toxicities observed in the this compound arm . The response rates were comparable but did not indicate superiority over paclitaxel .
Pharmacokinetics
This compound is characterized by high protein binding (>99%) and a relatively long half-life (approximately 10 hours in rats and 20 hours in dogs). Its pharmacokinetic profile suggests that accumulation may occur in certain patient populations due to low clearance rates .
Summary Table of Clinical Findings
Study Type | Objective | Response Rate | Median PFS | Median OS | Notable Toxicities |
---|---|---|---|---|---|
Phase I | Safety & Dosage | N/A | N/A | N/A | Thrombocytopenia |
Phase II | Efficacy in Melanoma | 11.8% | 2.6 months | 9.6 months | Thrombocytopenia (20.6%) |
Phase III | Compare with Paclitaxel | 3% vs 4.8% | 1.94 vs 2.14 months | 6.77 vs 9.36 months | High hematologic toxicity |
Propriétés
IUPAC Name |
N-(5-bromothiophen-2-yl)sulfonyl-2,4-dichlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrCl2NO3S2/c12-9-3-4-10(19-9)20(17,18)15-11(16)7-2-1-6(13)5-8(7)14/h1-5H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWONFUQGBVOKOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrCl2NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199869 | |
Record name | Tasisulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519055-62-0 | |
Record name | Tasisulam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519055620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tasisulam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11941 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tasisulam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TASISULAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YC4W9MSLJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.